molecular formula C13H11N3 B13657837 6-Phenylimidazo[1,2-a]pyridin-3-amine

6-Phenylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B13657837
M. Wt: 209.25 g/mol
InChI Key: XQSBIPQGTXQYMI-UHFFFAOYSA-N
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Description

6-Phenylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a fused imidazole and pyridine ring with a phenyl group attached at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylimidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridine with a substituted α-haloacetophenone. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazo[1,2-a]pyridine core. Common reagents used in this synthesis include aniline derivatives and α-bromoacetophenone .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. This may involve the use of specific catalysts and solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 6-Phenylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the imidazo[1,2-a]pyridine core .

Scientific Research Applications

6-Phenylimidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Phenylimidazo[1,2-a]pyridin-3-amine
  • 6-Methylimidazo[1,2-a]pyridin-3-amine
  • 2-(4-Methylsulfonyl)phenylimidazo[1,2-a]pyridin-3-amine

Comparison: 6-Phenylimidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. For example, the presence of the phenyl group at the 6th position enhances its binding affinity to certain enzymes, making it a more potent inhibitor .

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

6-phenylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C13H11N3/c14-12-8-15-13-7-6-11(9-16(12)13)10-4-2-1-3-5-10/h1-9H,14H2

InChI Key

XQSBIPQGTXQYMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=NC=C3N)C=C2

Origin of Product

United States

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